

Application Note: Quantification of Desethylamiodarone in Liver Tissue Homogenates by LC-MS/MS

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Compound of Interest

Compound Name: Desethylamiodarone
hydrochloride

Cat. No.: B023018

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Introduction

Amiodarone is a potent antiarrhythmic agent extensively metabolized in the liver to its major active metabolite, N-desethylamiodarone (DEA).[1] Given that the liver is a primary site of both metabolism and potential toxicity, accurately quantifying the concentration of DEA in liver tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.[2][3][4] High concentrations of amiodarone and DEA in the liver have been associated with hepatic toxicity.[2][5] This application note provides a detailed protocol for the sensitive and specific quantification of desethylamiodarone in liver tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a method well-suited for complex biological matrices.[6][7]

Principle

This method involves the homogenization of liver tissue, followed by protein precipitation to remove larger macromolecules. The analyte, desethylamiodarone, is then extracted from the supernatant using a liquid-liquid extraction (LLE) procedure.[8][9] The extracted sample is subsequently dried, reconstituted, and analyzed by LC-MS/MS. Quantification is achieved by

comparing the analyte's response to that of a stable isotope-labeled internal standard (IS), using a calibration curve generated from matrix-matched standards.

Materials and Reagents

- Analytes and Standards:
 - **Desethylamiodarone hydrochloride** (analytical standard)
 - Desethylamiodarone-D4 (internal standard)
- Solvents and Chemicals (HPLC or MS grade):
 - Acetonitrile
 - Methanol
 - Water with 0.1% Formic Acid
 - Hexane or Methyl-t-butyl-ether (MTBE)[8]
 - Ammonium Formate
 - Perchloric Acid (PCA)[5]
 - Potassium Hydroxide (KOH)
- Consumables:
 - Microcentrifuge tubes (1.5 mL and 2.0 mL)
 - Pipette tips
 - Autosampler vials with inserts
 - Syringe filters (0.22 µm)
- Equipment:

- Tissue homogenizer (e.g., bead beater or rotor-stator)
- Analytical balance
- Vortex mixer
- Centrifuge (refrigerated)
- Nitrogen evaporation system
- LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole LC/MS or Waters Micromass ZQ 4000)[9]

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and QC Samples

- **Stock Solutions (1 mg/mL):** Separately weigh and dissolve Desethylamiodarone HCl and Desethylamiodarone-D4 (IS) in methanol to obtain 1 mg/mL primary stock solutions.
- **Working Standard Solutions:** Prepare serial dilutions of the Desethylamiodarone stock solution in 50:50 methanol:water to create working standard solutions for spiking.
- **Internal Standard Working Solution:** Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
- **Calibration Standards and QC Samples:** Prepare calibration standards by spiking appropriate amounts of the working standard solutions into blank liver homogenate. A typical calibration range is 5-5000 ng/g of tissue.[9] Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

Liver Tissue Homogenization

- Accurately weigh approximately 100 mg of frozen liver tissue.
- Add ice-cold phosphate-buffered saline (PBS) or homogenization buffer (e.g., 4 parts buffer to 1 part tissue, v/w).

- Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform consistency is achieved. Keep samples on ice throughout the process.
- Store the homogenate at -80°C if not used immediately.

Sample Extraction (Protein Precipitation and LLE)

- Protein Precipitation: To 100 µL of liver homogenate (or standard/QC), add 20 µL of the IS working solution (100 ng/mL). Add 200 µL of ice-cold acetonitrile to precipitate proteins.[\[6\]](#)
[\[10\]](#)
- Vortex vigorously for 1 minute.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Liquid-Liquid Extraction: Carefully transfer the supernatant to a clean tube.
- Add 1 mL of hexane or MTBE.[\[8\]](#)[\[9\]](#)
- Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the layers.
- Transfer the upper organic layer to a new tube.
- Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following are typical starting conditions and may require optimization.

- Liquid Chromatography:
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[\[9\]](#)

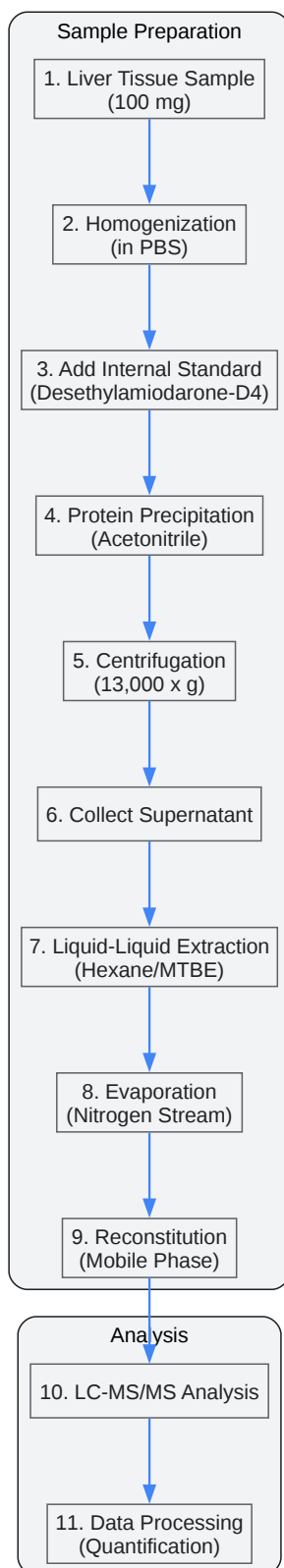
- Mobile Phase A: 0.1% formic acid in water.[9]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
- Flow Rate: 0.3 mL/min.
- Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Injection Volume: 5-10 µL.
- Column Temperature: 40-45°C.[9]
- Tandem Mass Spectrometry:
 - Ion Source: Electrospray Ionization (ESI), positive mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (Example):
 - Desethylamiodarone: Precursor ion (Q1) m/z 618.0 -> Product ion (Q3) m/z 86.1
 - Desethylamiodarone-D4 (IS): Precursor ion (Q1) m/z 622.0 -> Product ion (Q3) m/z 90.1
 - Optimize collision energy and other source parameters for maximum signal intensity.

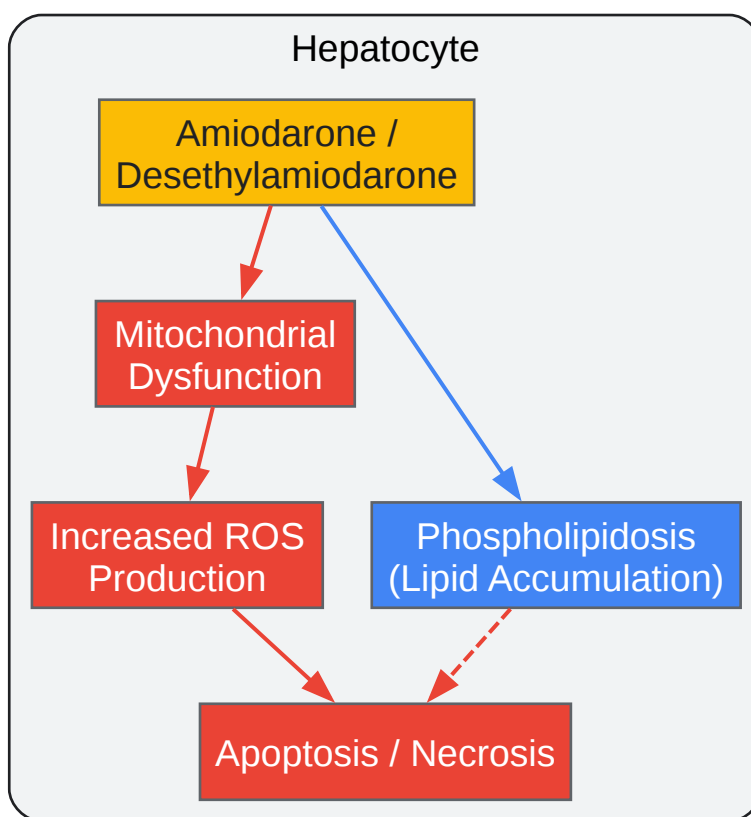
Data Presentation

Method performance parameters should be validated to ensure reliability. The following table summarizes typical quantitative data for the analysis of desethylamiodarone in biological matrices.

Parameter	Result
Linearity Range	5 - 5000 ng/g[9]
Correlation Coefficient (r^2)	> 0.995[9]
Lower Limit of Quantification (LLOQ)	2.5 - 7.5 µg/L (in plasma)[7][9]
Inter-assay Precision (CV)	< 15%[9][11]
Inter-assay Accuracy (% Error)	< 15%[9]
Mean Extraction Recovery	> 90%[7]

Visualizations





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